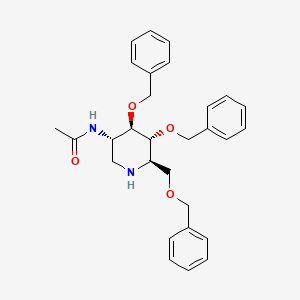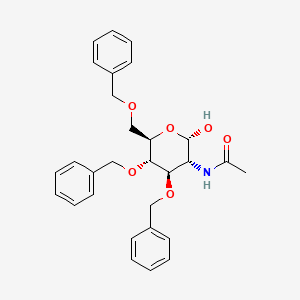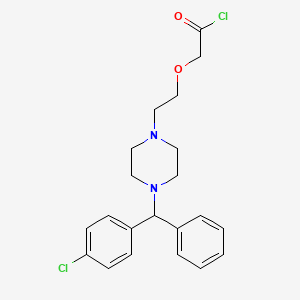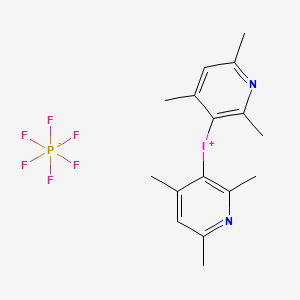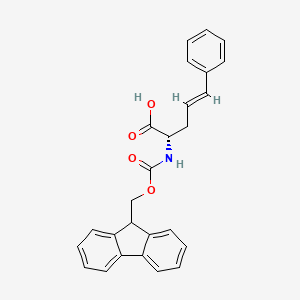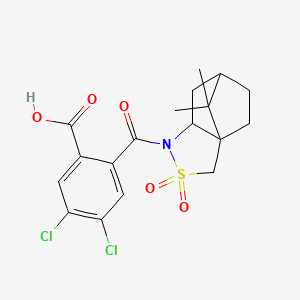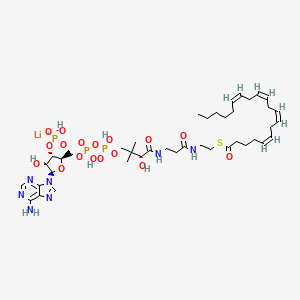![molecular formula C₉H₁₂ClNO₂S B1142914 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride CAS No. 1151904-84-5](/img/no-structure.png)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride involves several steps, starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. Key steps include alkylation, oxidation, and deprotection reactions. The overall yield from these steps is reported to be 67% (Pan Xian-hua, 2011). Additionally, a modified Pictet-Spengler reaction via a formyliminium ion intermediate has been employed for efficient synthesis, showcasing the versatility in its preparation methods (Michikazu Kitabatake et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound and its intermediates have been characterized by various spectroscopic methods, including 1H NMR and MS, providing detailed insights into its chemical nature and confirming the success of the synthesis strategies employed (Pan Xian-hua, 2011).
Chemical Reactions and Properties
The compound serves as a versatile intermediate for further chemical transformations. It has been utilized in the synthesis of various derivatives exhibiting potent biological activities, including anticonvulsant and anti-inflammatory properties. These activities highlight its importance as a core structure for the development of future drugs (J. Sangshetti et al., 2014).
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin derivatives is crucial for developing new pharmacologically active agents. For instance, one study demonstrates an efficient synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines through a modified Pictet-Spengler reaction, highlighting its potential in creating diverse substituents at C-4 for further pharmaceutical exploration (Kitabatake, Hashimoto, & Saitoh, 2010). Another study outlines a method for preparing 4,5,6,7-tetrahydrothieno pyridines, emphasizing their importance in synthesizing drug or drug intermediates due to their potent biological activities and role as a key structural element in numerous drugs (Sangshetti, Zambare, Khan, Gonjari, & Zaheer, 2014).
Role in Pharmaceutical Development
The compound and its derivatives have been foundational in the development of novel drugs, serving as key intermediates in the synthesis of anticoagulants and inhibitors targeting specific biological pathways. For example, derivatives of this compound have shown efficacy as ADP receptor antagonists, exhibiting significant anticoagulant activities, which could be more potent than existing drugs like Ticlopidine (Liao Shang-ten, 2014). Additionally, its derivatives have been explored for their potential to inhibit tumor necrosis factor-alpha (TNF-α) production, a critical factor in inflammatory processes, presenting a novel class of orthosteric antagonists (Fujita, Seki, Inada, & Ikeda, 2002).
properties
CAS RN |
1151904-84-5 |
|---|---|
Product Name |
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride |
Molecular Formula |
C₉H₁₂ClNO₂S |
Molecular Weight |
233.72 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



